molecular formula C14H22N4O6 B2610639 3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid CAS No. 743442-04-8

3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid

Cat. No.: B2610639
CAS No.: 743442-04-8
M. Wt: 342.352
InChI Key: XKPYIHRFCCUGDT-UHFFFAOYSA-N
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Description

3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid is a complex organic compound with a molecular weight of 342.35 g/mol[_{{{CITATION{{{1{3-[(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena018110239?context=bbe). It is characterized by its intricate structure, which includes a pyrimidinone ring, an amino group, and a propyl chain[{{{CITATION{{{_1{3-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the reaction of a suitable pyrimidinone derivative with propylamine under controlled conditions to introduce the propyl group[_{{{CITATION{{{_1{3-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2 ...

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.

  • Biology: Its biological activity may be explored in studies related to enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications could include the development of new drugs or treatments for specific diseases.

  • Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied and could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid: Similar structure with a butyl group instead of a methoxyethyl group.

  • 3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(ethyl)carbamoyl]propanoic acid: Similar structure with an ethyl group instead of a methoxyethyl group.

Uniqueness: The presence of the methoxyethyl group in this compound provides unique chemical and physical properties compared to its similar counterparts. This difference can influence its reactivity, solubility, and biological activity, making it distinct in its applications.

Properties

IUPAC Name

4-[(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-(2-methoxyethyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O6/c1-3-6-18-12(15)11(13(22)16-14(18)23)17(7-8-24-2)9(19)4-5-10(20)21/h3-8,15H2,1-2H3,(H,20,21)(H,16,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPYIHRFCCUGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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